molecular formula C16H18N4O2 B2376789 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-83-5

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2376789
CAS RN: 2034463-83-5
M. Wt: 298.346
InChI Key: OKYPAOWNWOICIP-UHFFFAOYSA-N
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Description

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as CPPP, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in the regulation of many cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. In recent years, CPPP has emerged as a valuable tool for studying the function of CK1δ and its downstream signaling pathways.

Scientific Research Applications

Synthesis and Self-Assembly

  • 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one and similar compounds are used in novel synthesis methods. For example, a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate leads to the formation of related pyrimidine derivatives. These compounds exhibit self-assembly and hydrogen bonding as confirmed by X-ray crystallography (Bararjanian et al., 2010).

Antiviral and Antitumor Activities

  • Some derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antiviral and antitumor activities. Specific compounds showed activity against herpes simplex virus-1 and human immunodeficiency virus-1. Additionally, some derivatives exhibited a broad spectrum of antitumor activity, particularly against leukemia cell lines (El-Subbagh et al., 2000).

Synthesis of Diverse Derivatives

  • The compound and its derivatives are used in one-pot synthesis processes to create diverse heterocyclic systems. For instance, reactions involving β-ketonitriles and aldehydes in the presence of piperidine have been employed to synthesize dihydrofuran-carbonitriles and 2H-pyran-carbonitriles (Demidov et al., 2021).

Anti-Angiogenic and DNA Cleavage Studies

  • Novel derivatives containing the pyrido[2,3-d]pyrimidin-4(3H)-one moiety have been synthesized and evaluated for their anti-angiogenic properties using the chick chorioallantoic membrane model. These derivatives also showed DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Antimicrobial Activity

  • Piperidine-containing pyrimidine imines and thiazolidinones have been synthesized and evaluated for their antibacterial activities. These compounds were created through condensation reactions and cyclization processes, indicating potential in the development of new antimicrobial agents (C. Merugu et al., 2010).

Crystallographic Studies

  • Crystallographic studies of related compounds, such as risperidone, which contain piperidine structures similar to our compound of interest, provide insights into the molecular conformations and interactions critical for their biological activities (Wang & Pan, 2006).

properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYPAOWNWOICIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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